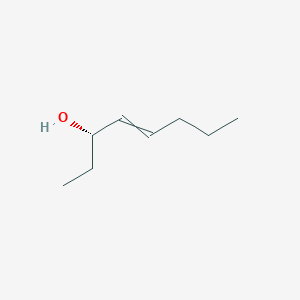![molecular formula C13H16O2 B12579076 Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]- CAS No. 603040-81-9](/img/structure/B12579076.png)
Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]- is an organic compound with a complex structure It is characterized by a benzene ring substituted with a methoxy group and a butynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]- typically involves the reaction of 1-methoxy-4-hydroxybenzene with 1-methyl-3-butyn-1-ol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]- suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the butynyl group to a butyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.
Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions include quinones, reduced alkanes, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and butynyl groups play a crucial role in modulating the compound’s activity and binding affinity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1-methoxy-4-methyl-
- Benzene, 1-methoxy-4-ethyl-
- Benzene, 1-methoxy-4-propyl-
Uniqueness
Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]- is unique due to the presence of the butynyl group, which imparts distinct chemical and physical properties. This differentiates it from other similar compounds and makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
603040-81-9 |
|---|---|
Formule moléculaire |
C13H16O2 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
1-methoxy-4-[[(2R)-pent-4-yn-2-yl]oxymethyl]benzene |
InChI |
InChI=1S/C13H16O2/c1-4-5-11(2)15-10-12-6-8-13(14-3)9-7-12/h1,6-9,11H,5,10H2,2-3H3/t11-/m1/s1 |
Clé InChI |
GVBCPWJWKGNPMQ-LLVKDONJSA-N |
SMILES isomérique |
C[C@H](CC#C)OCC1=CC=C(C=C1)OC |
SMILES canonique |
CC(CC#C)OCC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


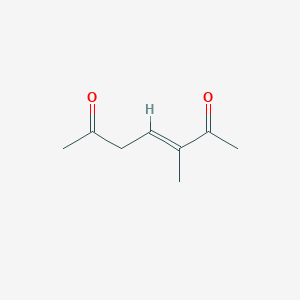
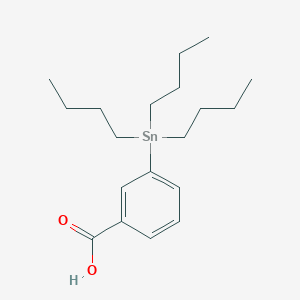
![(1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12579008.png)
![(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione](/img/structure/B12579009.png)
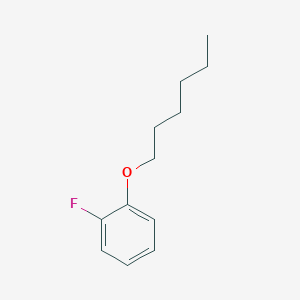
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl-](/img/structure/B12579020.png)


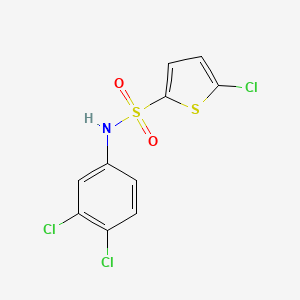
![Furo[3,2-f]benzothiazole(9CI)](/img/structure/B12579051.png)
![[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12579056.png)

![N-{3-Oxo-4-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}acetamide](/img/structure/B12579074.png)
